molecular formula C18H21NO4 B12492235 Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine

Cat. No.: B12492235
M. Wt: 315.4 g/mol
InChI Key: IFUYBZODTUOOKR-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine (CAS: 1135238-32-2, hydrochloride form) is a synthetic amine derivative featuring two distinct aromatic moieties: a benzo[1,3]dioxole ring and a 3-ethoxy-4-methoxy-substituted benzyl group, connected via a methylamine linker . Its molecular formula is C₁₈H₂₂ClNO₄ (molecular weight: 351.83 g/mol). Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2 donors, 5 acceptors .
  • Rotatable bonds: 7, suggesting moderate conformational flexibility .
  • Topological polar surface area (TPSA): 49 Ų, indicating moderate solubility in polar solvents .
  • Hazard classification: Irritant (Xi) .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H21NO4/c1-3-21-17-8-13(4-6-15(17)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16/h4-9,19H,3,10-12H2,1-2H3

InChI Key

IFUYBZODTUOOKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Benzylamine Moiety: This step involves the alkylation of the benzo[1,3]dioxole ring with a suitable benzylamine derivative.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous benzylamine derivatives, focusing on molecular features, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzyl Ring) Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Features (Donors/Acceptors) Hazard Class Key References
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine 3-ethoxy, 4-methoxy C₁₈H₂₂ClNO₄ 351.83 2 donors, 5 acceptors Irritant (Xi)
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine 4-fluoro C₁₅H₁₄FNO₂ 245.25 2 donors, 3 acceptors Irritant (Xi)
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine 2-methoxy C₁₆H₁₇NO₃ 272.32 2 donors, 4 acceptors Not specified
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine 4-methoxy C₁₆H₁₇NO₃ 272.32 2 donors, 4 acceptors Not specified
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine 4-methyl (toluene derivative) C₁₅H₁₅NO₂ 241.29 1 donor, 3 acceptors Not specified

Key Findings:

Substituent Effects on Electronic Properties: The 3-ethoxy-4-methoxy substituents in the target compound enhance electron density on the benzyl ring compared to electron-withdrawing groups (e.g., 4-fluoro in ). This may influence receptor binding or metabolic stability.

Hydrogen Bonding and Solubility :

  • The higher TPSA (49 Ų) of the target compound compared to the 4-fluoro analog (TPSA ~35 Ų) suggests better solubility in aqueous media .
  • Reduced hydrogen bond acceptors in p-tolyl-amine (3 vs. 5 in the target compound) correlate with lower polarity .

Hazard Profile :

  • Both the target compound and the 4-fluoro analog are classified as irritants (Xi), indicating similar handling precautions .

Synthetic Routes :

  • Analogous compounds (e.g., 3h in ) are synthesized via reductive amination or nucleophilic substitution, suggesting shared methodologies for benzylamine derivatives.

Research Implications

  • Electron-donating groups (methoxy, ethoxy) may enhance interactions with hydrophobic binding pockets.
  • Fluoro substituents could improve metabolic stability due to reduced oxidative metabolism .
  • Ortho-substituents may limit bioavailability due to steric effects .

Further studies should explore quantitative structure-activity relationships (QSAR) to validate these hypotheses.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article provides a comprehensive overview of its biological activity, including synthesis, anticancer properties, and other relevant findings.

Chemical Structure and Synthesis

The compound features a benzo[1,3]dioxole moiety connected to an ethoxy and methoxy-substituted benzylamine. The synthesis typically involves the reaction of benzo[1,3]dioxol-5-ylmethyl derivatives with various amines under controlled conditions. For instance, one method includes the use of tetrahydrofuran as a solvent and triethylamine as a base to facilitate the reaction .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[1,3]dioxole derivatives. A notable study synthesized bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives and tested their cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results showed that many of these compounds exhibited significant antitumor activity with IC50 values lower than those of the reference drug doxorubicin .

Table 1: Cytotoxicity Data of Benzo[d][1,3]dioxol Derivatives

Compound NameCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound 5HepG22.387.46
Compound 5HCT1161.548.29
Compound 5MCF74.524.56

The mechanisms underlying this activity were explored through various assays, including cell cycle analysis and apoptosis assessments, indicating that these compounds may induce apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Antibacterial Activity

In addition to anticancer properties, benzo[1,3]dioxole derivatives have been investigated for their antibacterial effects. Some studies suggest that these compounds can inhibit Mur ligases, which are crucial for bacterial cell wall synthesis. This inhibition could potentially lead to new antibacterial agents targeting resistant strains .

Case Studies and Research Findings

A case study involving the synthesis and evaluation of benzo[1,3]dioxol derivatives showed promising results in both anticancer and antibacterial activities. The study highlighted the structural modifications that enhance biological activity while minimizing cytotoxicity towards normal cells .

Furthermore, molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanisms of action .

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